molecular formula C14H8F3N5O4 B15136570 PAN endonuclease-IN-1

PAN endonuclease-IN-1

Cat. No.: B15136570
M. Wt: 367.24 g/mol
InChI Key: CTOQHZRTEVUPLN-UHFFFAOYSA-N
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Description

PAN endonuclease-IN-1 is a potent inhibitor of the PAN endonuclease, an enzyme crucial for the replication of influenza viruses. This compound has shown significant potential in antiviral research, particularly in the development of treatments for influenza. By inhibiting the PAN endonuclease, this compound disrupts the viral replication process, making it a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAN endonuclease-IN-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

PAN endonuclease-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include various intermediates and derivatives that can be further modified to enhance the compound’s antiviral activity .

Scientific Research Applications

PAN endonuclease-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

PAN endonuclease-IN-1 exerts its effects by binding to the active site of the PAN endonuclease, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of host pre-mRNAs, which is essential for viral mRNA synthesis and subsequent viral replication. The molecular targets of this compound include the catalytic residues of the PAN endonuclease, which are involved in the coordination of metal ions necessary for the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PAN endonuclease-IN-1 include:

Uniqueness

This compound is unique due to its high potency and specificity for the PAN endonuclease, making it a valuable tool in antiviral research. Its ability to inhibit multiple strains of influenza viruses, including those resistant to other antiviral drugs, highlights its potential as a broad-spectrum antiviral agent .

Properties

Molecular Formula

C14H8F3N5O4

Molecular Weight

367.24 g/mol

IUPAC Name

3-hydroxy-4-oxo-6-[4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22)

InChI Key

CTOQHZRTEVUPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O

Origin of Product

United States

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